N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Overview
Description
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is an organic compound with the chemical formula C9H10F3N. It is a colorless to pale yellow liquid that is volatile at room temperature and pressure. This compound is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . It is often used as a reagent in organic synthesis and has applications in various fields, including chemistry and medicine .
Preparation Methods
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine can be prepared by several synthetic methods. One common method involves obtaining 2-trifluoromethyl-benzylamine through a phenylaminobenzoic acid deacidification step, followed by nitration with sodium nitrite to obtain the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include sodium nitrite for nitration and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create other organic compounds, such as drugs and pesticides.
Biology: The compound is used in research to study its effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in proton and electron transfer reactions . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine can be compared with other similar compounds, such as:
- N-methyl-2-trifluoromethylbenzylamine
- 4-(Trifluoromethyl)benzylamine
- N-methyl-N-[2-(trifluoromethyl)benzyl]amine
These compounds share similar structural features but may differ in their chemical properties and reactivity. This compound is unique due to its specific trifluoromethyl group positioning, which influences its reactivity and applications.
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKBYDWCYRBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366417 | |
Record name | N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296276-41-0 | |
Record name | N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1-(2-(trifluoromethyl)phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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